2,3,5-Trifluorobenzoyl chloride

Übersicht

Beschreibung

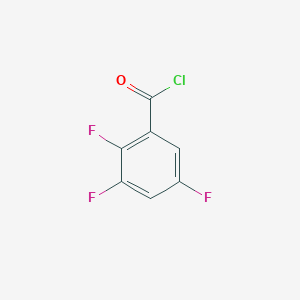

2,3,5-Trifluorobenzoyl chloride is an organic compound with the molecular formula C7H2ClF3O. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluorobenzoyl chloride typically involves the chlorination of 2,3,5-trifluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as the chlorinating agents. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically subjected to distillation to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Trifluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5-trifluorobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 2,3,5-trifluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in the presence of a base like pyridine or triethylamine.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2,3,5-Trifluorobenzoic Acid: Formed from hydrolysis.

2,3,5-Trifluorobenzaldehyde: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

2,3,5-Trifluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated moieties contribute to the biological activity and stability of drugs. For instance, it is involved in the synthesis of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity. The incorporation of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of these compounds, making them more effective as therapeutic agents .

Case Study:

A study demonstrated that derivatives synthesized using this compound exhibited improved efficacy against resistant bacterial strains compared to their non-fluorinated counterparts. The fluorination was shown to increase binding affinity to bacterial targets, thereby enhancing antibacterial activity .

Agrochemical Formulations

Enhancement of Pesticide Efficacy:

In agrochemical applications, this compound is employed to synthesize fluorinated pesticides that exhibit enhanced efficacy and environmental stability. Fluorination can improve the persistence of these chemicals in agricultural environments, leading to better pest control outcomes.

Research Insights:

Research has indicated that fluorinated agrochemicals derived from this compound demonstrate lower volatility and higher resistance to degradation by environmental factors compared to traditional pesticides. This characteristic is particularly beneficial for long-term pest management strategies .

Polymer Chemistry

Modification of Polymer Properties:

The compound is utilized in modifying polymers to enhance their properties such as chemical resistance and thermal stability. By incorporating this compound into polymer formulations, researchers can create materials that withstand harsh chemical environments.

Application Example:

In one application, polymers modified with this compound showed significant improvements in thermal stability during high-temperature processing compared to unmodified polymers. This makes them suitable for use in demanding industrial applications .

Analytical Chemistry

Use as a Derivatizing Agent:

In analytical chemistry, this compound acts as a derivatizing agent that facilitates the detection and quantification of various analytes in complex mixtures. Its ability to form stable derivatives enhances the sensitivity and selectivity of analytical methods such as gas chromatography and mass spectrometry.

Practical Application:

A notable application involved using this compound to derivatize amino acids for enhanced detection in metabolic studies. The resulting derivatives exhibited improved volatility and mass spectral characteristics, allowing for more accurate quantification of amino acid profiles in biological samples .

Synthesis of Novel Compounds

Creation of Multi-Target Compounds:

The compound has been instrumental in synthesizing novel multi-target compounds for drug discovery. Researchers have explored its utility in creating selenoesters with anticancer properties by reacting it with selenium-containing reagents.

Research Findings:

Studies showed that these new compounds exhibited potent anticancer activity against various cell lines due to their ability to inhibit multidrug resistance proteins. This highlights the potential of this compound in developing innovative therapeutic agents .

Data Summary Table

| Application Area | Key Benefits | Example Compounds |

|---|---|---|

| Pharmaceutical Development | Enhanced biological activity | Fluoroquinolone antibiotics |

| Agrochemical Formulations | Improved efficacy and environmental stability | Fluorinated pesticides |

| Polymer Chemistry | Increased chemical resistance and thermal stability | Modified polymers |

| Analytical Chemistry | Enhanced sensitivity in detection methods | Derivatized amino acids |

| Novel Compound Synthesis | Development of multi-target anticancer agents | Selenium-containing selenoesters |

Wirkmechanismus

The mechanism of action of 2,3,5-Trifluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce the trifluorobenzoyl group into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,5-Trifluorobenzoyl Chloride: Another trifluorinated benzoyl chloride with fluorine atoms at the 2, 4, and 5 positions.

2,3,4-Trifluorobenzoyl Chloride: A trifluorinated benzoyl chloride with fluorine atoms at the 2, 3, and 4 positions.

Uniqueness

2,3,5-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the properties of the compounds derived from it. The 2, 3, and 5 positions create a distinct electronic environment on the benzene ring, affecting the compound’s chemical behavior compared to other trifluorinated benzoyl chlorides .

Biologische Aktivität

2,3,5-Trifluorobenzoyl chloride (CAS Number: 240800-48-0) is a fluorinated aromatic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry. Its unique structural properties, stemming from the trifluoromethyl groups, enhance its reactivity and potential biological activity. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and implications in drug development.

- Molecular Formula : C7H2ClF3O

- Molecular Weight : 194.54 g/mol

- Density : 1.522 g/cm³

- Boiling Point : 143-144°C (130 mmHg)

- Flash Point : 92°C

These properties indicate a compound that is stable under standard conditions but reactive due to the presence of the chlorine and trifluoromethyl groups.

Synthesis

The synthesis of this compound typically involves the chlorination of 2,3,5-trifluorobenzoic acid or similar precursors. The process can be summarized as follows:

- Starting Material : 2,3,5-Trifluorobenzoic acid

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂

- Reaction Conditions : Heating under reflux to facilitate the conversion to the acyl chloride.

Antimicrobial Activity

Research indicates that derivatives of this compound can exhibit antimicrobial properties. A study highlighted the synthesis of glycosylated derivatives from fluoroquinolones using this compound as a key intermediate. These derivatives were subjected to microbiological screening, revealing that certain compounds maintained significant antimicrobial activity against resistant strains .

The biological activity of this compound is thought to be mediated through its ability to modify target biomolecules via acylation reactions. The trifluoromethyl group enhances lipophilicity and potentially increases membrane permeability, allowing for better interaction with microbial targets.

Case Study 1: Glycosylated Fluoroquinolones

In one notable study involving fluoroquinolone antibiotics, researchers synthesized several glycosylated derivatives using this compound as an acylating agent. These derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that some glycosylated forms exhibited enhanced transport properties and stability under culture conditions compared to their non-glycosylated counterparts .

| Compound | Antimicrobial Activity | Transport Mechanism |

|---|---|---|

| Compound A | High | Active transport |

| Compound B | Moderate | Passive diffusion |

| Compound C | Low | Not applicable |

Case Study 2: Synthesis of Novel Antimicrobials

Another study focused on synthesizing novel antimicrobial agents by utilizing this compound in the development of new compounds aimed at overcoming antibiotic resistance. The synthesized compounds were evaluated for their efficacy against resistant bacterial strains and demonstrated promising results .

Safety and Toxicology

While exploring the biological applications of this compound, it is crucial to consider its safety profile. The compound is classified as hazardous due to its potential irritant effects on skin and respiratory systems upon exposure . Proper handling protocols should be followed in laboratory settings to mitigate risks associated with its use.

Eigenschaften

IUPAC Name |

2,3,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIPHWWHHRFTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380332 | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240800-48-0 | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240800-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 240800-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.